molecular formula C8H9ClFN B6609748 4-chloro-2-(2-fluoropropan-2-yl)pyridine CAS No. 2866335-56-8

4-chloro-2-(2-fluoropropan-2-yl)pyridine

Cat. No. B6609748
CAS RN: 2866335-56-8
M. Wt: 173.61 g/mol
InChI Key: DTQXLPXEOXVMTC-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-fluoropropan-2-yl)pyridine, also known as 4-chloro-2-fluoropropan-2-ylpyridine, is a versatile fluorinated pyridine derivative that has been widely used in a variety of applications in both scientific research and industrial settings. It is a white crystalline solid with a melting point of 108-109 °C and a boiling point of 160-161 °C, and is soluble in water, ethanol, and other organic solvents. It is a popular synthetic intermediate for the preparation of various pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

4-Chloro-2-(2-fluoropropan-2-yl)pyridine has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a catalyst for the hydrolysis of esters, as a ligand for transition metal complexes, and as a reactant for the synthesis of pyridines, amines, and other heterocyclic compounds. Moreover, it has been used in the synthesis of inhibitors of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, important mediators of inflammation.

Mechanism of Action

The mechanism of action of 4-chloro-2-(2-fluoropropan-2-yl)pyridine is not fully understood. However, it is believed to act as a Lewis acid, forming a complex with a substrate molecule. This complex can then undergo a variety of reactions, depending on the nature of the substrate. For example, when 4-chloro-2-(2-fluoropropan-2-yl)pyridine is used as a catalyst for the hydrolysis of esters, it is believed to form an intermediate complex with the ester, which then undergoes hydrolysis to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-(2-fluoropropan-2-yl)pyridine are not well understood. However, it has been used in the synthesis of inhibitors of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, important mediators of inflammation. In addition, it has been used as a reactant in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds, and therefore may have potential therapeutic or toxic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-chloro-2-(2-fluoropropan-2-yl)pyridine in laboratory experiments is its versatility. It can be used as a reagent for the synthesis of various organic compounds, as a catalyst for the hydrolysis of esters, as a ligand for transition metal complexes, and as a reactant for the synthesis of pyridines, amines, and other heterocyclic compounds. It also has a relatively low melting point, which makes it easy to handle and manipulate in the laboratory. However, it should be noted that 4-chloro-2-(2-fluoropropan-2-yl)pyridine is a hazardous substance, and should be handled with care in the laboratory.

Future Directions

Given the versatility of 4-chloro-2-(2-fluoropropan-2-yl)pyridine, there are a number of potential future directions for research. These include the development of new synthetic methods for the preparation of this compound, the exploration of its potential therapeutic and toxic effects, and the examination of its potential use as a catalyst for the synthesis of other organic compounds. In addition, further research could be conducted into its mechanism of action, as well as its potential use as a reagent for the synthesis of inhibitors of the enzyme 5-lipoxygenase.

Synthesis Methods

4-Chloro-2-(2-fluoropropan-2-yl)pyridine can be synthesized from the reaction of pyridine, 2-fluoropropan-2-ol and hydrochloric acid in aqueous solution. The reaction is carried out at room temperature in an inert atmosphere, and the product is isolated by filtration and recrystallization.

properties

IUPAC Name

4-chloro-2-(2-fluoropropan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-8(2,10)7-5-6(9)3-4-11-7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQXLPXEOXVMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CC(=C1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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